molecular formula C24H21NO4 B12858309 (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid

(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid

Katalognummer: B12858309
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: MPWSIZOJVHLBBY-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid typically involves the protection of the amino group of aniline with the Fmoc group, followed by coupling with (2R)-2-aminopropanoic acid. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as piperidine or hydrazine.

    Substitution reagents: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of desired products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-[N-(tert-Butoxycarbonyl)anilino]propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.

    (2R)-2-[N-(Benzyloxycarbonyl)anilino]propanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

The uniqueness of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid lies in the Fmoc group’s stability and ease of removal under mild conditions, making it highly suitable for peptide synthesis.

Eigenschaften

Molekularformel

C24H21NO4

Molekulargewicht

387.4 g/mol

IUPAC-Name

(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid

InChI

InChI=1S/C24H21NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22H,15H2,1H3,(H,26,27)/t16-/m1/s1

InChI-Schlüssel

MPWSIZOJVHLBBY-MRXNPFEDSA-N

Isomerische SMILES

C[C@H](C(=O)O)N(C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.